1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H8ClF3O3S |
|---|---|
Molecular Weight |
288.67 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O3S/c1-6(17(10,14)15)7-2-4-8(5-3-7)16-9(11,12)13/h2-6H,1H3 |
InChI Key |
JXRCAMGFUFZHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Other Fluorinated Groups
The trifluoromethoxy group (–OCF₃) distinguishes this compound from analogs with alternative fluorinated substituents. Key comparisons include:
Key Findings :
- Reactivity : Sulfonyl chlorides (–SO₂Cl) are more reactive than sulfonyl fluorides (–SO₂F) in nucleophilic substitutions due to the superior leaving-group ability of chloride .
- Stability : Compounds with perfluoroalkyl chains (e.g., CAS 2127-74-4) exhibit higher thermal stability but may face environmental persistence concerns .
Functional Group Comparisons: Sulfonyl Chlorides vs. Sulfonyl Fluorides
Sulfonyl fluorides are increasingly used as "click chemistry" reagents due to their hydrolytic stability, whereas sulfonyl chlorides like the target compound are preferred for rapid reactions in synthetic pathways. For example, in triazole synthesis (as described in ), sulfonyl chlorides facilitate efficient coupling with α-halogenated ketones under mild conditions .
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride is an organic compound characterized by a trifluoromethoxy group attached to a phenyl ring, linked to an ethanesulfonyl chloride moiety. This compound has garnered interest due to its potential applications in organic synthesis and pharmaceuticals. While specific biological activities are not extensively documented, compounds with similar structures often exhibit significant biological interactions.
- Molecular Formula : C9H8ClF3O2S
- Molecular Weight : 288.67 g/mol
- Functional Groups : Trifluoromethoxy, sulfonyl chloride
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its bioactivity.
Comparative Analysis with Related Compounds
The following table compares 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride with structurally related compounds that have documented biological activities:
| Compound Name | Molecular Formula | Key Features | Documented Activity |
|---|---|---|---|
| 1-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride | C9H8ClF3OS | Similar structure with trifluoromethyl group | Used in similar applications |
| 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride | C9H6ClF3O2S | Features an ethene linkage | Known for reactivity in organic synthesis |
| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | C14H12N4O2S | Active non-nucleoside reverse transcriptase inhibitor | Active against yellow fever virus (YFV) |
Case Studies and Research Findings
While direct studies on 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride are sparse, research on similar sulfonamide derivatives provides valuable insights:
- Sulfonamides as Antiviral Agents : Research indicates that sulfonamide derivatives can inhibit viral replication. For example, the compound RCB16003 demonstrated low micromolar potency against YFV, suggesting that similar mechanisms might be applicable to 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride .
- Anticancer Properties : Compounds containing triazole rings have shown improved antiproliferative activity in various cancer cell lines. This suggests that modifications leading to enhanced stability and reactivity could yield potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride?
- Methodological Answer : The compound can be synthesized via sulfonation of the corresponding thiol precursor followed by chlorination. A typical approach involves reacting 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol with chlorine gas under anhydrous conditions in dichloromethane at 0–5°C . Alternative routes may employ sulfuryl chloride (SO₂Cl₂) in the presence of a catalytic base like pyridine to enhance reactivity. Yield optimization (70–85%) depends on controlling moisture and reaction time (4–6 hours) .
Q. How should this compound be characterized to confirm purity and structure?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm the trifluoromethoxy group (δ ≈ -55 to -58 ppm) and ¹H NMR for the ethane-sulfonyl moiety (δ 3.5–4.0 ppm for CH₂ groups).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 303.0).
- Elemental Analysis : Ensure C, H, S, and Cl percentages align with theoretical values (C₉H₈ClF₃O₃S) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials. Desiccate with silica gel to avoid hydrolysis of the sulfonyl chloride group. Shelf life is typically 6–12 months under these conditions .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the sulfonyl chloride moiety?
- Methodological Answer : The -OCF₃ group stabilizes the sulfonyl chloride via inductive effects, reducing electrophilicity compared to non-fluorinated analogs. This can be quantified using density functional theory (DFT) to calculate partial charges on the sulfur atom. Experimentally, compare reaction rates with nucleophiles (e.g., amines) to phenylsulfonyl chlorides lacking the trifluoromethoxy group .
Q. What strategies mitigate competing side reactions during nucleophilic substitutions with this compound?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states.
- Temperature Control : Maintain reactions at 0–25°C to minimize hydrolysis.
- Additives : Add molecular sieves to scavenge water or use scavenger resins for HCl byproduct removal .
Q. How can this compound be applied in bioconjugation or protein modification studies?
- Methodological Answer : The sulfonyl chloride reacts with primary amines (e.g., lysine residues) under mild buffered conditions (pH 7–9, 4°C). For example:
Dissolve the compound in anhydrous DMSO (10 mM).
Add to protein solution in PBS buffer (0.1 M NaHCO₃, pH 8.3).
Quench unreacted reagent with glycine after 1 hour.
Analyze conjugation efficiency via SDS-PAGE or MALDI-TOF .
Data Contradiction and Analysis
Q. Conflicting reports on hydrolysis rates in aqueous vs. non-aqueous media: How to resolve?
- Analysis : Hydrolysis kinetics depend on solvent polarity and trace water content. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
